Dyrk1A-IN-3 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has garnered attention due to its potential therapeutic applications in treating conditions associated with DYRK1A dysregulation, such as developmental disorders and neurodegenerative diseases. DYRK1A is a member of the CMGC kinase family and plays crucial roles in various cellular processes, including cell proliferation, differentiation, and gene expression regulation.
Dyrk1A-IN-3 was developed through cheminformatics-based design strategies aimed at enhancing selectivity and efficacy against DYRK1A. The compound's discovery involved extensive screening of chemical libraries and structure-activity relationship (SAR) analyses to optimize its binding affinity and selectivity for DYRK1A over other kinases .
The synthesis of Dyrk1A-IN-3 involves several key steps, focusing on creating a scaffold that allows for effective binding to the ATP-binding site of DYRK1A. The synthetic pathway typically includes:
The synthetic route often involves multiple reaction conditions, including varying temperatures (e.g., 70 °C for initial reactions) and solvents (e.g., dichloromethane) to facilitate optimal reactions. The final product is typically purified using chromatographic techniques to ensure high purity necessary for biological assays .
Dyrk1A-IN-3 features a complex molecular structure characterized by a hydroxybenzothiazole urea scaffold. This scaffold is critical for its interaction with the ATP-binding site of DYRK1A, allowing for effective inhibition.
The molecular formula, molecular weight, and specific structural features (e.g., functional groups) are essential for understanding its binding interactions. For instance, the presence of hydrogen-bonding moieties enhances its affinity for DYRK1A .
Dyrk1A-IN-3 undergoes various chemical reactions during its synthesis, including:
The reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to assess progress and yield. The final compound is often characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .
Dyrk1A-IN-3 inhibits DYRK1A by binding to its active site, preventing autophosphorylation at specific serine residues crucial for kinase activation. This inhibition leads to a decrease in DYRK1A activity, which can have downstream effects on cellular signaling pathways.
Experimental data indicate that Dyrk1A-IN-3 exhibits high selectivity for DYRK1A over other kinases in the family, minimizing off-target effects that could lead to unwanted side effects .
Dyrk1A-IN-3 typically presents as a solid at room temperature with specific melting points that can be determined through differential scanning calorimetry (DSC).
Key chemical properties include solubility in organic solvents, stability under physiological conditions, and reactivity with biological targets. The compound's log P value indicates its lipophilicity, which is crucial for cellular uptake.
Quantitative structure-activity relationship (QSAR) analyses provide insights into how structural modifications impact biological activity, guiding further optimization efforts .
Dyrk1A-IN-3 has potential applications in:
CAS No.: 99593-25-6
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8